molecular formula C14H19N B11899455 2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine

2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine

Cat. No.: B11899455
M. Wt: 201.31 g/mol
InChI Key: IQZMMMPOWRECPP-UHFFFAOYSA-N
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Description

2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-amine is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with indene derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-amine has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-4-one: Similar structure but with a ketone group instead of an amine.

    2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-2-en-4-one: Contains an additional double bond in the indene ring.

Uniqueness

2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-amine is unique due to the presence of the amine group, which imparts different chemical reactivity and potential biological activity compared to its ketone or enone analogs. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

spiro[1,2-dihydroindene-3,3'-cyclohexane]-1'-amine

InChI

InChI=1S/C14H19N/c15-12-5-3-8-14(10-12)9-7-11-4-1-2-6-13(11)14/h1-2,4,6,12H,3,5,7-10,15H2

InChI Key

IQZMMMPOWRECPP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2(C1)CCC3=CC=CC=C23)N

Origin of Product

United States

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